2-Benzyl-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one
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Overview
Description
2-Benzyl-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, a pyrrolidinone moiety, and a dihydroisoquinolinone core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydroisoquinolinone core, followed by the introduction of the benzyl group and the pyrrolidinone moiety through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The benzyl and pyrrolidinone groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
2-Benzyl-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Benzyl-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one include other dihydroisoquinolinone derivatives and compounds with benzyl and pyrrolidinone groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-benzyl-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-21(23-12-4-5-13-23)16-27-20-10-6-9-19-18(20)11-14-24(22(19)26)15-17-7-2-1-3-8-17/h1-3,6-10H,4-5,11-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGHKSFVVNNYQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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